![molecular formula C19H18N4O B2939190 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone CAS No. 2034333-44-1](/img/structure/B2939190.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone
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Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Cytotoxicity
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone is involved in the synthesis of various polysubstituted derivatives. For instance, a series of polysubstituted methanones were synthesized starting from isatin and alky(aryl/heteroaryl) ketones. These compounds, including similar structures, were evaluated for their cytotoxicity in human leukocytes, showing significant cytotoxicity at high concentrations (Bonacorso et al., 2016).
2. Neuropharmacological Applications
Related compounds, such as JNJ16259685, which have a similar structural motif, demonstrate potent neuropharmacological activity. They inhibit glutamate-induced Ca2+ mobilization at mGlu1 receptors, showing high potency and selectivity, suggesting potential applications in neurological disorders (Lavreysen et al., 2004).
3. Multicomponent Condensations
The compound is also relevant in multicomponent condensations for synthesizing various heterocyclic structures. These synthetic routes lead to the formation of distinct tricyclic condensation products, highlighting its versatility in organic synthesis (Chebanov et al., 2008).
4. Anticancer Applications
Derivatives of this compound have been explored for anticancer applications. For instance, a series of quinoline derivatives, including similar structures, were synthesized and screened for anticancer activity, showing potential efficacy against human breast cancer cell lines (Honde et al., 2021).
5. Antimicrobial and Antiviral Activity
Hydrazone and pyrazolo[3,4-b]quinoline derivatives, closely related to the compound , exhibit a range of biological activities, including antimicrobial and antiviral properties. These activities make them valuable for further exploration in pharmaceutical applications (Kumara et al., 2016).
properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-quinolin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(17-8-7-13-3-1-2-4-16(13)20-17)22-9-10-23-15(12-22)11-18(21-23)14-5-6-14/h1-4,7-8,11,14H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHOTQMAXSHJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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